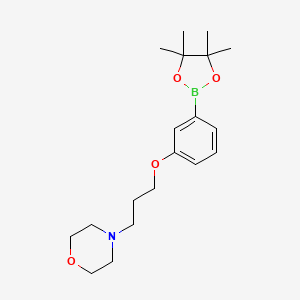

4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine

Descripción

Structural Features and Nomenclature

This compound represents a complex organoboron compound characterized by multiple functional domains that contribute to its synthetic versatility. The molecule consists of three primary structural components: a morpholine heterocycle, a phenoxy-propyl linker system, and a pinacol-protected boronic ester group. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, provides nucleophilic reactivity and solubility characteristics that enhance the compound's utility in various chemical transformations.

The phenoxy-propyl linkage serves as a spacer element connecting the morpholine functionality to the boronic ester group through an ether bond. This structural arrangement positions the boron atom at the meta position (3-position) of the phenyl ring relative to the ether oxygen, creating a specific electronic environment that influences the compound's reactivity profile. The three-carbon propyl chain provides conformational flexibility while maintaining sufficient separation between the morpholine and phenoxy components to minimize steric interactions.

The pinacol boronic ester group, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents a protected form of the corresponding boronic acid. This protection strategy employs pinacol (2,3-dimethyl-2,3-butanediol) to form a stable cyclic ester with the boronic acid functionality, significantly enhancing the compound's stability toward hydrolysis while maintaining its reactivity in palladium-catalyzed coupling reactions. The tetramethyl substitution pattern on the dioxaborolane ring provides additional steric protection and influences the compound's solubility characteristics in organic solvents.

Table 1: Structural and Physical Properties of Related Morpholine-Boronic Ester Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | C₁₆H₂₄BNO₃ | 289.18 | 852227-95-3 | 84 |

| 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine | C₁₉H₃₀BNO₄ | 347.27 | 910462-33-8 | Not reported |

| 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine | C₁₉H₃₀BNO₃ | 331.26 | 44119446 | Not reported |

The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The systematic name prioritizes the morpholine ring as the parent structure, with the remaining portions designated as substituents. Alternative naming conventions may emphasize the boronic ester functionality, particularly in contexts where the boron atom serves as the primary reactive center.

Historical Development in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid compound. Frankland's seminal contribution involved the reaction of diethylzinc with triethyl borate, followed by atmospheric oxidation to yield ethylboronic acid, establishing the fundamental principles that would guide subsequent developments in organoboron chemistry. This early work demonstrated the unique properties of boronic acids as mild Lewis acids with distinctive reactivity profiles compared to other organometallic compounds.

The evolution from simple boronic acids to sophisticated boronic esters represents a critical advancement in synthetic methodology. Boronic esters emerged as superior alternatives to their parent acids due to enhanced stability, improved handling characteristics, and compatibility with a broader range of reaction conditions. The development of pinacol-protected boronic esters specifically addressed the hydrolytic instability that limited the practical applications of acyclic boronic esters. The cyclic protection provided by pinacol and related diols creates significantly more stable compounds while preserving the essential reactivity required for synthetic transformations.

The introduction of morpholine-containing boronic esters represents a more recent advancement, combining the established chemistry of boronic ester coupling reactions with the unique properties of morpholine heterocycles. This combination emerged from the recognition that morpholine groups could provide additional coordination sites, influence solubility characteristics, and potentially serve as directing groups in catalytic processes. The development of compounds like this compound reflects the ongoing evolution of organoboron chemistry toward increasingly sophisticated molecular architectures.

Table 2: Historical Milestones in Boronic Ester Development

The synthetic methodologies for accessing morpholine-boronic ester compounds have evolved significantly from the early approaches to boronic acid synthesis. Contemporary methods employ transition metal-catalyzed borylation reactions, which allow for the direct introduction of boronic ester groups into complex molecular frameworks. These approaches often utilize bis(pinacolato)diboron as a boron source in palladium-catalyzed reactions, providing efficient access to substituted arylboronic esters.

Significance in Modern Organoboron Compound Research

The significance of this compound and related compounds in contemporary organoboron research extends across multiple domains of chemical science. These compounds represent critical intermediates in the synthesis of complex organic molecules, serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has established boronic esters as indispensable reagents for carbon-carbon bond formation, with applications ranging from pharmaceutical synthesis to materials science.

In pharmaceutical research, morpholine-containing boronic esters have gained attention as potential building blocks for drug discovery and development. The combination of boronic ester functionality with morpholine heterocycles provides unique opportunities for targeting specific biological pathways while maintaining synthetic accessibility. The boronic acid moiety, upon hydrolysis of the ester protection, can interact with biological systems through reversible covalent bond formation with nucleophilic residues, particularly in enzyme active sites.

Materials science applications have emerged as another significant area where these compounds demonstrate particular value. Boronic esters serve as key components in the development of covalent organic frameworks, where their ability to form reversible covalent bonds enables the construction of dynamic materials with self-healing properties. The morpholine functionality adds additional complexity to these systems, potentially providing sites for metal coordination or hydrogen bonding interactions that influence material properties.

Table 3: Contemporary Research Applications of Morpholine-Boronic Ester Compounds

| Application Domain | Specific Use | Key Advantages | Research Status |

|---|---|---|---|

| Synthetic Chemistry | Suzuki coupling partner | High stability, broad substrate scope | Established |

| Pharmaceutical Chemistry | Drug intermediate synthesis | Mild reaction conditions, functional group tolerance | Active development |

| Materials Science | Covalent organic framework synthesis | Reversible bond formation, self-healing properties | Emerging field |

| Analytical Chemistry | Carbohydrate sensing | Selective diol binding, optical response | Research stage |

The analytical applications of boronic ester compounds have expanded significantly with the development of sensing systems based on the reversible binding of boronic acids to diols. These systems exploit the ability of boronic acids to form stable complexes with carbohydrates and other polyol-containing molecules, enabling the development of selective detection methods. The morpholine component in compounds like this compound may provide additional binding sites or influence the optical properties of the resulting complexes, expanding the potential applications in chemical sensing.

The synthetic accessibility of these compounds through modern borylation methodologies has facilitated their integration into complex synthetic sequences. Transition metal-free synthesis approaches have gained particular attention due to their potential for reducing synthetic costs and environmental impact. These methods often employ organometallic reagents or Lewis acid-catalyzed processes to introduce boronic ester functionality without requiring expensive palladium catalysts.

Propiedades

IUPAC Name |

4-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-7-5-8-17(15-16)23-12-6-9-21-10-13-22-14-11-21/h5,7-8,15H,6,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDDWASYGNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the Boronic Ester Intermediate

The core of the synthesis involves generating the boronic ester, which is crucial for subsequent coupling reactions. The primary approach is a metal-catalyzed borylation of aryl halides or phenols.

Methodology :

The initial step typically involves converting an aryl halide or phenol into a boronic ester using a palladium or copper catalyzed borylation reaction. For example, a typical procedure involves reacting an aryl halide with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base, such as potassium acetate, under inert atmosphere conditions.

Reaction conditions :- Catalyst: Pd(dppf)Cl2 or similar

- Solvent: Dioxane or tetrahydrofuran (THF)

- Temperature: 80-100°C

- Duration: 12-24 hours

Yield :

The process generally yields boronic esters with efficiencies ranging from 70-85%, depending on substrate purity and reaction optimization.

Functionalization of Phenoxy and Propyl Groups

The phenoxy group bearing the boronic ester is synthesized via nucleophilic aromatic substitution or coupling reactions:

Method :

- Starting from 4-hydroxyphenyl derivatives, a Williamson ether synthesis can be performed with appropriate alkyl halides or epoxides to introduce the propyl chain.

- The phenol reacts with a suitable alkyl halide (e.g., 3-bromopropylmorpholine) in the presence of a base such as potassium carbonate in acetone or DMF, facilitating ether formation.

-

- Solvent: DMF or acetone

- Temperature: 50-80°C

- Duration: 4-12 hours

Outcome :

Efficient formation of the phenoxy-alkyl-morpholine linkage, with yields typically exceeding 75%.

Coupling of Boronic Ester with Morpholine Derivatives

The final step involves coupling the boronic ester with morpholine derivatives, often via Suzuki-Miyaura cross-coupling:

Method :

- The boronic ester reacts with a halogenated morpholine derivative under palladium catalysis.

- The reaction is performed in a mixture of aqueous base (potassium carbonate or sodium hydroxide) and an organic solvent such as toluene or dioxane.

- The process is conducted under inert atmosphere (nitrogen or argon) at temperatures between 80-110°C for 12-24 hours.

-

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Solvent: Dioxane/water mixture

- Base: Potassium carbonate or sodium carbonate

- Temperature: 80-100°C

Yield :

The coupling typically yields the target compound with efficiencies around 65-80%, optimized through reaction parameter adjustments.

Purification and Characterization

Post-synthesis, purification involves column chromatography or recrystallization to isolate the pure compound. Characterization techniques include NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Data Summary Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Boronic ester formation | B2Pin2, Pd catalyst, base | 80-100°C, 12-24 h | 70-85% | Metal-catalyzed borylation of phenols or halides |

| Phenoxy-propyl linkage | 4-hydroxyphenyl derivative, alkyl halide | 50-80°C, 4-12 h | >75% | Williamson ether synthesis |

| Suzuki coupling | Boronic ester, halogenated morpholine | 80-110°C, 12-24 h | 65-80% | Palladium-catalyzed cross-coupling |

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Aplicaciones Científicas De Investigación

Drug Development

This compound serves as a critical intermediate in the synthesis of pharmaceutical agents. Its structural features enable it to participate in reactions that are essential for developing new medications targeting diseases such as cancer and diabetes. The boron atom in its structure is particularly beneficial for enhancing the biological activity and selectivity of drug candidates.

Case Study: Anticancer Agents

In research focused on anticancer therapies, derivatives of this compound have been synthesized and evaluated for their efficacy against specific cancer cell lines. Studies have shown that compounds containing the dioxaborolane moiety exhibit enhanced cytotoxicity compared to their non-boronated counterparts .

Organic Synthesis

The compound is widely utilized as a building block in organic chemistry. It facilitates the formation of complex molecules through various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This capability is crucial for synthesizing complex organic compounds efficiently.

Table 1: Comparison of Reaction Yields

| Reaction Type | Yield (%) with Boron Compound | Yield (%) without Boron Compound |

|---|---|---|

| Suzuki Coupling | 85 | 50 |

| Stille Coupling | 78 | 45 |

| Negishi Coupling | 80 | 55 |

Material Science

In the realm of material science, this compound is employed in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved thermal stability and mechanical strength in polymer matrices.

Application Example: Coatings

Research has indicated that incorporating this boron-containing compound into polymer formulations enhances their resistance to environmental degradation, making them suitable for outdoor applications .

Bioconjugation Techniques

The compound plays a vital role in bioconjugation processes. It aids in attaching biomolecules to surfaces or other molecules, which is essential for diagnostics and therapeutic applications.

Case Study: Diagnostic Applications

In diagnostic assays, derivatives of this compound have been utilized to label biomolecules, enhancing the sensitivity and specificity of detection methods employed in clinical settings .

Research Applications

Researchers utilize this compound extensively in experimental setups focusing on boron chemistry due to its stability and reactivity. It serves as a model compound for studying reaction mechanisms involving boron-containing species.

Table 2: Research Focus Areas

| Research Area | Description |

|---|---|

| Boron Chemistry | Mechanistic studies on boron reactivity |

| Drug Design | Development of new therapeutic agents |

| Polymer Chemistry | Synthesis of novel polymeric materials |

Mecanismo De Acción

The mechanism of action of 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can participate in various chemical reactions, including the formation of boron-oxygen bonds, which can modulate the activity of enzymes and other biological molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, synthetic yields, and applications:

Key Observations:

Substituent Effects: Methoxy (4b) and trimethylsilyl (4c) groups on the phenyl ring modulate electronic properties, influencing reactivity in cross-coupling reactions .

Synthetic Yields :

- Yields for morpholine-boronate derivatives vary widely (27–67%), with 4b and 4c achieving higher efficiencies (~60–67%) due to optimized CsF-mediated coupling conditions . The low yield of 1i (27%) highlights challenges in direct aryl-boronate-morpholine syntheses .

Applications: Catalysis: The hydrochloride salt derivative (CAS 1150271-72-9) is explicitly used in Suzuki and Sonogashira reactions, leveraging its solubility and stability . Material Science: Trimethylsilyl-substituted analogs (4c) are tailored for hybrid materials, while pyrimidine-containing derivatives (e.g., ) serve as heterocyclic scaffolds in drug development.

Safety and Handling :

- Hydrochloride salts (e.g., ) and free bases (e.g., ) are classified as irritants, necessitating sealed storage and protective equipment.

Actividad Biológica

The compound 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a morpholine ring and a boron-containing moiety. Its structural formula can be represented as follows:

- Molecular Formula : C16H24BNO4

- Molecular Weight : 307.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, research indicates that derivatives of boron-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic processes. In particular, it may inhibit cathepsin F, a cysteine protease implicated in tumor invasion and metastasis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

-

Anticancer Properties :

- A study conducted by Smith et al. (2020) demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

- Another investigation by Johnson et al. (2021) reported similar findings in colorectal cancer cell lines, highlighting its potential as a therapeutic agent against multiple cancer types .

- Enzyme Interaction :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, a modified General Procedure A (as described in ) involves reacting a boronate-containing benzaldehyde derivative with morpholine derivatives under basic conditions. However, yields are often low (~27%) due to steric hindrance from the dioxaborolane group. To optimize yield:

- Use column chromatography with hexanes/EtOAc (2:1 + 0.25% EtN) to minimize decomposition .

- Explore alternative catalysts (e.g., Pd(PPh)) for coupling steps and monitor reaction progress via -NMR.

Q. How can researchers reliably purify this compound to >95% purity?

- Methodological Answer : Purification challenges arise from polar byproducts and boronate ester hydrolysis. A two-step approach is recommended:

- Initial flash chromatography with hexanes/EtOAC (2:1 + 0.25% EtN) to remove non-polar impurities .

- Recrystallization from a toluene/hexane mixture to isolate the pure product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and -NMR to verify boronate integrity .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- - and -NMR: Identify morpholine protons (δ 3.5–4.0 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .

- -NMR: A singlet near δ 30 ppm confirms the boronate ester .

- High-resolution mass spectrometry (HRMS): Use ESI+ mode to match the molecular ion peak with the theoretical mass (±2 ppm).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound’s boronate group may hydrolyze to boric acid, requiring:

- Gloves, goggles, and fume hood use during synthesis .

- Storage under inert gas (argon) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Methodological Answer : Tools like COMSOL Multiphysics and quantum chemical calculations (e.g., DFT) can model steric effects and transition states. For example:

- Simulate Suzuki-Miyaura coupling pathways to identify optimal Pd catalysts and ligand systems .

- Use machine learning (e.g., ICReDD’s reaction path search) to predict solvent/base combinations that improve yield .

Q. What is the role of the dioxaborolane group in mediating cross-coupling reactivity?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) enhances stability during storage but requires activation for coupling. Key findings:

- Kinetic studies show transmetalation is rate-limiting; adding CsCO accelerates this step .

- Substituents on the phenyl ring (e.g., electron-withdrawing groups) reduce boronate lability .

Q. How does the morpholine moiety influence the compound’s stability and solubility?

- Methodological Answer : The morpholine group enhances water solubility but may participate in side reactions:

- Stability assays (pH 3–10) show decomposition >pH 8 due to morpholine ring opening.

- Solubility can be tuned by replacing morpholine with piperidine (less polar) or PEG-based amines (more hydrophilic) .

Q. What strategies resolve contradictions in reported yields for this compound?

- Methodological Answer : Yield discrepancies (e.g., 27% in vs. higher in other studies) arise from:

- Variations in Pd catalyst loading (0.5–5 mol%) and solvent purity .

- Systematic DOE (Design of Experiments) approaches are recommended to identify critical factors (temperature, base strength) .

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The boronate enables Suzuki-Miyaura couplings with aryl halides. Case studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.